5-Ethyl-2-methylmorpholine-4-carbonyl chloride 5-Ethyl-2-methylmorpholine-4-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17818767
InChI: InChI=1S/C8H14ClNO2/c1-3-7-5-12-6(2)4-10(7)8(9)11/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol

5-Ethyl-2-methylmorpholine-4-carbonyl chloride

CAS No.:

Cat. No.: VC17818767

Molecular Formula: C8H14ClNO2

Molecular Weight: 191.65 g/mol

* For research use only. Not for human or veterinary use.

5-Ethyl-2-methylmorpholine-4-carbonyl chloride -

Specification

Molecular Formula C8H14ClNO2
Molecular Weight 191.65 g/mol
IUPAC Name 5-ethyl-2-methylmorpholine-4-carbonyl chloride
Standard InChI InChI=1S/C8H14ClNO2/c1-3-7-5-12-6(2)4-10(7)8(9)11/h6-7H,3-5H2,1-2H3
Standard InChI Key XZXKIOKWKIFBNY-UHFFFAOYSA-N
Canonical SMILES CCC1COC(CN1C(=O)Cl)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a six-membered morpholine ring containing both amine and ether functional groups. Key substituents include:

  • Ethyl group at the 5-position

  • Methyl group at the 2-position

  • Carbonyl chloride (-COCl) at the 4-position .

This arrangement confers significant steric and electronic effects, influencing reactivity. The carbonyl chloride group enhances electrophilicity, making the compound a potent acylating agent.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H14ClNO2\text{C}_8\text{H}_{14}\text{ClNO}_2
Molecular Weight191.65 g/mol
XLogP3 (Partition Coeff)~1.2 (estimated)*
Hydrogen Bond Acceptors3*

*Note: Values marked with are inferred from analogous morpholine derivatives due to limited experimental data for the target compound.

Spectroscopic Characterization

While explicit spectral data (e.g., NMR, IR) for 5-ethyl-2-methylmorpholine-4-carbonyl chloride remains unpublished, comparisons to similar compounds suggest:

  • 1H^{1}\text{H}-NMR: Distinct signals for ethyl (-CH2_2CH3_3, δ 1.2–1.4 ppm) and methyl groups (δ 1.0–1.2 ppm), with morpholine ring protons appearing as multiplet clusters (δ 3.4–4.0 ppm) .

  • IR Spectroscopy: Strong absorption bands at ~1800 cm1^{-1} (C=O stretch) and 600–800 cm1^{-1} (C-Cl stretch) .

Synthesis Pathways

General Strategy

The synthesis typically involves sequential functionalization of a morpholine precursor. A representative approach, adapted from methods for 4-morpholinecarbonyl chloride , includes:

  • Morpholine Substitution:

    • Ethyl and methyl groups are introduced via alkylation of morpholine using ethyl bromide and methyl iodide under basic conditions.

  • Carbonyl Chloride Formation:

    • Reaction with ditrichloromethyl carbonate (BTC) in dichloromethane, catalyzed by triethylamine (TEA), converts the 4-position hydroxyl to a carbonyl chloride .

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature0°C → Room Temperature
Reaction Time3–4 hours
SolventDichlorormethane
CatalystTriethylamine (1.8 equiv)
Yield~65% (estimated)

Challenges and Modifications

  • Steric Hindrance: The 2-methyl group complicates benzylation steps, often requiring protective strategies (e.g., pivaloyl groups) to prevent side reactions .

  • Purification: Column chromatography with ethyl acetate/petroleum ether (1:10) is essential to isolate the product from byproducts .

Applications in Organic Synthesis

Acylating Agent

The compound’s carbonyl chloride group enables efficient acylation of:

  • Amines: Producing substituted amides for drug candidates.

  • Alcohols: Generating esters with potential as prodrugs or plasticizers .

Pharmaceutical Intermediates

In antifolate drug development, morpholine derivatives serve as core structures for dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors . The ethyl and methyl substituents may enhance blood-brain barrier permeability, making this compound a candidate for central nervous system (CNS)-targeted therapies.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundKey FeaturesReactivity Profile
4-Morpholinecarbonyl ChlorideNo ethyl/methyl groupsHigher electrophilicity
3-EthylmorpholineEthyl at 3-position; lacks COClLimited acylation capacity
2-MethylmorpholineMethyl at 2-position; lacks COClSolvent applications

The 5-ethyl-2-methyl substitution in the target compound balances steric bulk and electronic effects, enabling selective reactions inaccessible to simpler morpholine derivatives .

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